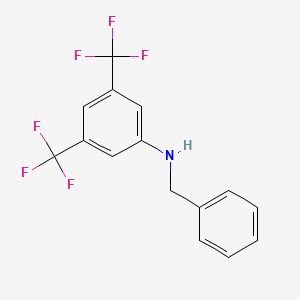
N-Benzyl-3,5-bis(trifluoromethyl)aniline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-Benzyl-3,5-bis(trifluoromethyl)aniline is an organic compound characterized by the presence of a benzyl group attached to a 3,5-bis(trifluoromethyl)aniline core. This compound is notable for its unique chemical properties, which are influenced by the trifluoromethyl groups that enhance its stability and reactivity. It is used in various scientific research applications due to its distinctive structure and properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-Benzyl-3,5-bis(trifluoromethyl)aniline typically involves the reduction of 3,5-bis(trifluoromethyl)nitrobenzene. One common method includes the following steps :
Reduction of 3,5-bis(trifluoromethyl)nitrobenzene: This is achieved by dissolving 259g (1 mol) of 3,5-bis(trifluoromethyl)nitrobenzene in 500g of ethyl acetate within a 1L autoclave.
Catalysis: Adding 5g of palladium-carbon as a catalyst.
Reaction Conditions: The mixture is heated to 60°C and subjected to a hydrogen pressure of 2MPa for 20 hours.
Post-reaction Processing: After the reaction, the mixture is cooled, filtered, concentrated, and distilled to obtain this compound with a purity of 98.5% and a yield of 87%.
Chemical Reactions Analysis
Types of Reactions: N-Benzyl-3,5-bis(trifluoromethyl)aniline undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: It can be reduced using common reducing agents.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the benzylic position.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Hydrogen gas in the presence of palladium-carbon catalyst.
Substitution: Nucleophiles like halides or amines under appropriate conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzylic alcohols or ketones, while substitution reactions can introduce various functional groups at the benzylic position.
Scientific Research Applications
N-Benzyl-3,5-bis(trifluoromethyl)aniline is utilized in several scientific research fields due to its unique properties :
Chemistry: It serves as a building block for synthesizing more complex organic molecules.
Biology: The compound is used in the study of biochemical pathways and interactions.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which N-Benzyl-3,5-bis(trifluoromethyl)aniline exerts its effects involves interactions with molecular targets and pathways. The trifluoromethyl groups enhance the compound’s electronegativity and steric hindrance, which can influence its reactivity and binding affinity to specific targets . These interactions can modulate various biochemical pathways, making the compound useful in research and industrial applications.
Comparison with Similar Compounds
- 3,5-Bis(trifluoromethyl)aniline
- 3,5-Bis(trifluoromethyl)benzenamine
- α,α,α,α’,α’,α’-Hexafluoro-3,5-xylidine
- 3,5-di(Trifluoromethyl)aniline
Uniqueness: N-Benzyl-3,5-bis(trifluoromethyl)aniline is unique due to the presence of both benzyl and trifluoromethyl groups, which confer distinct chemical properties. The trifluoromethyl groups enhance the compound’s stability and reactivity, while the benzyl group provides additional sites for chemical modifications .
Properties
CAS No. |
88450-74-2 |
|---|---|
Molecular Formula |
C15H11F6N |
Molecular Weight |
319.24 g/mol |
IUPAC Name |
N-benzyl-3,5-bis(trifluoromethyl)aniline |
InChI |
InChI=1S/C15H11F6N/c16-14(17,18)11-6-12(15(19,20)21)8-13(7-11)22-9-10-4-2-1-3-5-10/h1-8,22H,9H2 |
InChI Key |
QFTNTXCQGYYIEJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CNC2=CC(=CC(=C2)C(F)(F)F)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-(4-Fluorophenyl)-2-[methyl(propan-2-yl)amino]ethan-1-one](/img/structure/B14385109.png)
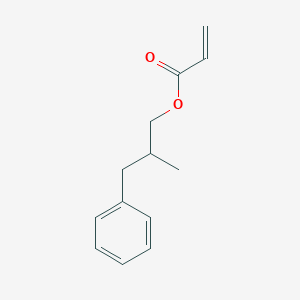
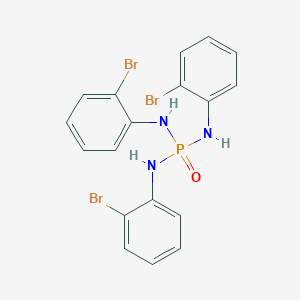
![Acetamide, N-[4-(tetrahydro-2H-pyran-4-yl)-2-thiazolyl]-](/img/structure/B14385122.png)

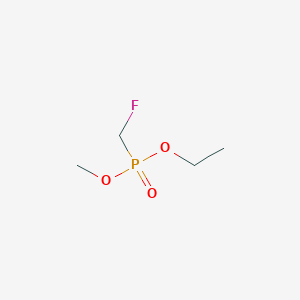
![{[1-(1-Methoxyhex-2-en-1-yl)-2-methylidenecyclobutyl]oxy}(trimethyl)silane](/img/structure/B14385135.png)
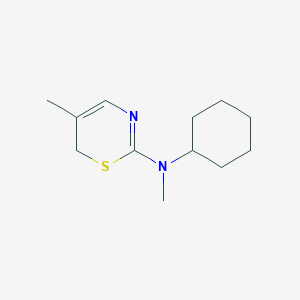
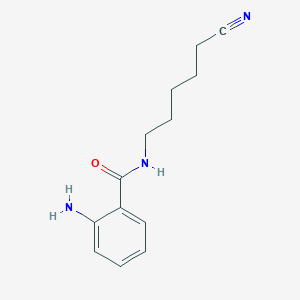
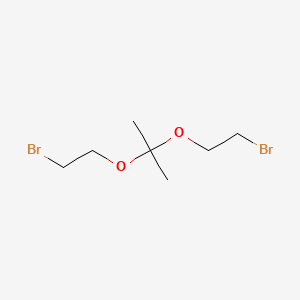

![9-{[(1,3-Diazidopropan-2-yl)oxy]methyl}-9H-purin-6-amine](/img/structure/B14385158.png)
![1,1'-(Butane-1,4-diyl)bis[4-(ethenyloxy)benzene]](/img/structure/B14385167.png)
